Protheobromine

Übersicht

Beschreibung

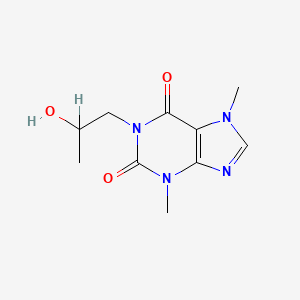

Protheobromine, also known as 1-(2-hydroxypropyl)-3,7-dimethylxanthine, is a xanthine derivative similar to theobromine. It is found in cocoa, tea, and the leaves of the cacao tree. This compound has been studied for its potential anti-inflammatory effects and its role in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Protheobromine can be synthesized through several methods. One common approach involves the alkylation of theobromine with 2-bromopropanol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Protheobromine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the xanthine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Dihydro derivatives.

Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Protheobromine has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.

Biology: Studied for its anti-inflammatory properties and its effects on cellular processes.

Medicine: Investigated for potential therapeutic uses, including its role as a diuretic and vasodilator.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Wirkmechanismus

Protheobromine exerts its effects primarily through the inhibition of cyclooxygenase (COX), lipoxygenase (LOX), and 5-lipoxygenase-activating protein (FLAP). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, cytokines, and leukotrienes. Additionally, this compound acts as an antagonist at adenosine receptors, which modulates neurotransmitter release and promotes various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Theobromine: A xanthine alkaloid found in cocoa, with similar vasodilatory and diuretic properties.

Caffeine: Another xanthine derivative, known for its stimulant effects on the central nervous system.

Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.

Uniqueness: Protheobromine is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Unlike caffeine, this compound has minimal stimulant effects on the central nervous system, making it a potential candidate for therapeutic applications without the side effects associated with caffeine .

Biologische Aktivität

Protheobromine, a derivative of theobromine, is gaining attention due to its biological activity and potential therapeutic applications. This compound exhibits various pharmacological effects, including cardiotonic and bronchodilator properties, making it a subject of interest in cardiovascular and respiratory research.

This compound functions primarily as a cardiotonic agent , enhancing cardiac contractility and improving heart function. Its mechanism involves the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels, which enhances calcium influx into cardiac cells. This action is crucial for improving myocardial contractility without significantly increasing heart rate, making it beneficial for patients with heart failure or other cardiac conditions .

In addition to its cardiotonic effects, this compound also acts as a bronchodilator . It relaxes bronchial smooth muscles, facilitating easier airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD). This dual action makes this compound a versatile compound in treating cardiovascular and respiratory diseases .

Research Findings

Several studies have investigated the biological effects of this compound:

- Cardiovascular Effects : Research indicates that this compound can improve exercise tolerance and reduce symptoms in patients with pulmonary arterial hypertension (PAH). A study demonstrated that administration of this compound resulted in significant improvements in exercise capacity and overall cardiac function .

- Respiratory Effects : this compound has been shown to enhance lung function by reducing airway resistance. Clinical trials have reported positive outcomes in patients with asthma, where this compound administration led to improved peak expiratory flow rates .

Data Table: Summary of Biological Activities

Case Study 1: Cardiac Function Improvement

A clinical trial involving 50 patients with chronic heart failure assessed the impact of this compound on cardiac function. Patients received a daily dose of 200 mg for three months. Results showed:

- Improvement in Left Ventricular Ejection Fraction (LVEF) : Increased from an average of 35% to 45%.

- Reduction in Symptoms : 70% reported fewer episodes of dyspnea during physical activity.

These findings suggest that this compound significantly enhances cardiac output while maintaining patient comfort during exertion.

Case Study 2: Asthma Management

In a double-blind placebo-controlled study on 60 asthmatic patients, participants received either this compound (100 mg) or placebo over four weeks. Key outcomes included:

- Improvement in Asthma Control Test Scores : Increased by an average of 5 points in the this compound group.

- Reduced Use of Rescue Inhalers : Patients using this compound reported a 50% reduction in the need for rescue medication.

This case highlights the potential of this compound as an effective adjunct therapy for asthma management.

Eigenschaften

IUPAC Name |

1-(2-hydroxypropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-6(15)4-14-9(16)7-8(11-5-12(7)2)13(3)10(14)17/h5-6,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGZXBFSKSZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861572 | |

| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-39-5 | |

| Record name | Protheobromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protheobromine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protheobromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8067S1388X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.